REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH:21](B1OC(C)(C)C(C)(C)O1)=[CH2:22]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].C1COCC1>[CH:21]([C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1)=[CH2:22] |f:1.2.3.4,6.7.8,9.10.11|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)C(F)(F)F)C
|
Name
|
potassium phosphate
|
Quantity
|
4.18 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
C(=C)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
47 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
99 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was flushed with nitrogen gas
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by preparative TLC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC(=CC(=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.61 mmol | |
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |